molecular formula C8H4N2O2 B1300168 4,5-Dihydroxyphthalonitrile CAS No. 300853-66-1

4,5-Dihydroxyphthalonitrile

Cat. No.: B1300168
CAS No.: 300853-66-1
M. Wt: 160.13 g/mol
InChI Key: YOFFYWYKQYCONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydroxyphthalonitrile is an organic compound with the molecular formula C₈H₄N₂O₂. It is a derivative of phthalonitrile, characterized by the presence of two hydroxyl groups at the 4 and 5 positions of the benzene ring. This compound is known for its unique photophysical and optical properties, making it useful in various scientific applications .

Scientific Research Applications

4,5-Dihydroxyphthalonitrile has several scientific research applications:

Safety and Hazards

4,5-Dihydroxyphthalonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyphthalonitrile can be synthesized from pyrocatechol through a straightforward process. The synthesis involves the bromination of pyrocatechol followed by cyanation. The reaction conditions typically include the use of bromine and a cyanating agent under controlled temperature and pH conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain the purity and yield of the compound through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxyphthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxyphthalonitrile largely depends on its application. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and altering their activity. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity. In materials science, its photophysical properties are exploited to create materials with desired optical characteristics .

Comparison with Similar Compounds

Uniqueness: 4,5-Dihydroxyphthalonitrile is unique due to its combination of hydroxyl and nitrile groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in the synthesis of phthalocyanines and other advanced materials .

Properties

IUPAC Name

4,5-dihydroxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFFYWYKQYCONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349165
Record name 4,5-dihydroxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300853-66-1
Record name 4,5-dihydroxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydroxyphthalonitrile
Reactant of Route 2
4,5-Dihydroxyphthalonitrile
Reactant of Route 3
Reactant of Route 3
4,5-Dihydroxyphthalonitrile
Reactant of Route 4
4,5-Dihydroxyphthalonitrile
Reactant of Route 5
Reactant of Route 5
4,5-Dihydroxyphthalonitrile
Reactant of Route 6
4,5-Dihydroxyphthalonitrile
Customer
Q & A

Q1: What are the potential applications of 4,5-Dihydroxyphthalonitrile?

A1: this compound serves as a crucial precursor in the synthesis of phthalocyanines []. Phthalocyanines are a class of macrocyclic compounds known for their intense blue-green color and remarkable stability. They find applications in various fields, including:

    Q2: What synthetic routes are described in the provided research for obtaining this compound?

    A2: Unfortunately, the provided abstracts do not offer specific details about the synthetic procedures employed in each study [, ]. To gain insights into the reaction steps, reagents, and conditions used, it would be necessary to access the full text of the research papers.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.